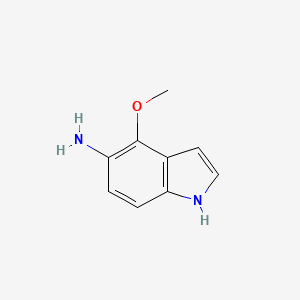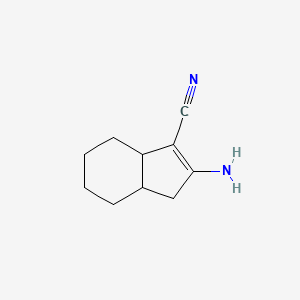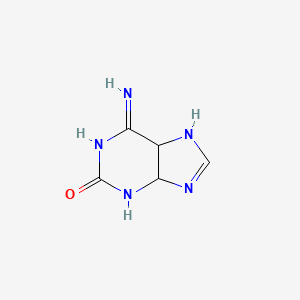
(E)-ethyl 2-(ethoxymethylene)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
准备方法
Synthetic Routes and Reaction Conditions
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate can be synthesized through the reaction of ethyl chloroformate with hydrazine hydrate under controlled conditions. The reaction typically involves the following steps:
Mixing: Ethyl chloroformate is mixed with hydrazine hydrate in a suitable solvent, such as ethanol.
Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed.
Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.
化学反应分析
Types of Reactions
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazonates.
科学研究应用
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity.
相似化合物的比较
Similar Compounds
Ethyl acetate: Another ester with similar structural features but different functional groups.
Methyl butyrate: An ester with a similar carbonyl group but different alkyl chains.
Ethyl propionate: Similar ester structure with different carbon chain lengths.
Uniqueness
Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is unique due to its hydrazonate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other esters, making it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
ethyl (1Z)-N-ethoxycarbonylmethanehydrazonate |
InChI |
InChI=1S/C6H12N2O3/c1-3-10-5-7-8-6(9)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)/b7-5- |
InChI 键 |
MERMSVPSKLJDBQ-ALCCZGGFSA-N |
手性 SMILES |
CCO/C=N\NC(=O)OCC |
规范 SMILES |
CCOC=NNC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


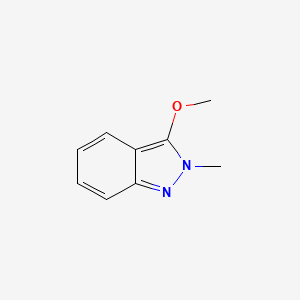

![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)
![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)



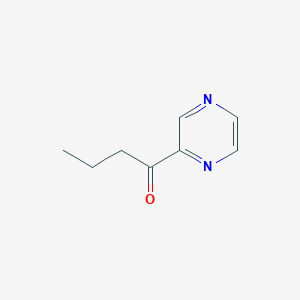
![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)
